Reduced Conformational Energy Gap: Et₂SiF₂ Exhibits a 26% Narrower Energy Span Between Most Stable Conformers vs. Diethylsilane
Direct head-to-head comparison using rotational spectroscopy and ab initio calculations reveals a quantifiable difference in the conformational landscape between diethyldifluorosilane (Et₂SiF₂) and its hydrogen-substituted analog, diethylsilane (Et₂SiH₂). In Et₂SiF₂, the most stable gauche-gauche (gg) conformer is 75 cm⁻¹ lower in energy than the next most stable conformer. In contrast, for Et₂SiH₂, this energy gap is significantly larger at 101 cm⁻¹ [1]. This represents a 26% reduction in the relative energy difference (ΔΔE = 26 cm⁻¹) when hydrogen atoms on silicon are replaced by fluorine atoms.
| Evidence Dimension | Relative energy of the most stable (gg) conformer compared to the next most stable conformer (ZPE-corrected, ab initio MP2(Full) level) |
|---|---|
| Target Compound Data | 75 cm⁻¹ |
| Comparator Or Baseline | Diethylsilane (Et₂SiH₂) – 101 cm⁻¹ |
| Quantified Difference | ΔΔE = 26 cm⁻¹ (Et₂SiF₂ has a 26% smaller energy gap between its most stable and next most stable conformers) |
| Conditions | Ab initio calculations at MP2(Full)/6-311+G(2d,2p) for Et₂SiF₂ and MP2(Full)/6-311+G(2df,2pd) for Et₂SiH₂; gas phase. |
Why This Matters
A narrower energy gap between conformers indicates that diethyldifluorosilane has a more 'flexible' or 'fluxional' molecular structure at a given temperature, which can profoundly influence its entropy of vaporization and its behavior as a precursor in gas-phase deposition processes.
- [1] Peebles, S. A., Serafin, M. M., Peebles, R. A., Guirgis, G. A., & Stidham, H. D. (2009). Rotational Spectra and Conformational Analysis of Diethylsilane and Diethyldifluorosilane. The Journal of Physical Chemistry A, 113(13), 3137–3142. View Source
